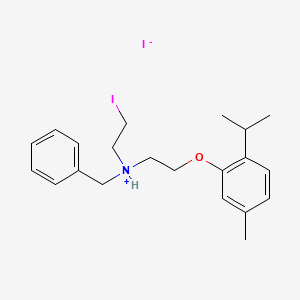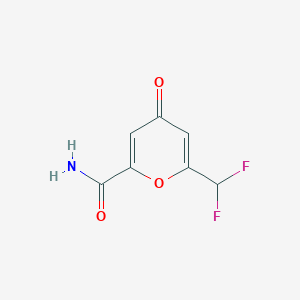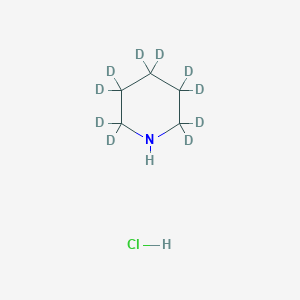
Piperidine-D10 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-D10 hydrochloride is a deuterated form of piperidine, a six-membered nitrogen-containing heterocycle. The deuterium atoms replace the hydrogen atoms in the piperidine ring, making it a valuable compound in various scientific research applications. Piperidine itself is a fundamental building block in organic chemistry and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine-D10 hydrochloride typically involves the deuteration of piperidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of Piperidine-D10 hydrochloride follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated compound. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
Piperidine-D10 hydrochloride undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form piperidone or other oxidized derivatives.
Reduction: Reduction reactions can convert piperidine derivatives to more saturated compounds.
Substitution: Piperidine can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine can yield piperidone, while substitution reactions can produce various alkyl or acyl piperidine derivatives.
Scientific Research Applications
Piperidine-D10 hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy, allowing for accurate quantification and structural analysis of organic compounds.
Biology: Deuterated compounds like Piperidine-D10 hydrochloride are used in metabolic studies to trace the pathways and interactions of piperidine derivatives in biological systems.
Medicine: Piperidine derivatives are key intermediates in the synthesis of various pharmaceuticals, including analgesics, antipsychotics, and antihypertensive agents.
Industry: Piperidine-D10 hydrochloride is used in the development of agrochemicals and other industrial chemicals, where deuteration can enhance the stability and efficacy of the final products.
Mechanism of Action
The mechanism of action of Piperidine-D10 hydrochloride is similar to that of non-deuterated piperidine. The nitrogen atom in the piperidine ring can act as a nucleophile, participating in various chemical reactions. In biological systems, piperidine derivatives can interact with specific molecular targets, such as receptors and enzymes, to exert their effects. The deuterium atoms in Piperidine-D10 hydrochloride can influence the kinetic isotope effect, potentially altering the reaction rates and pathways compared to non-deuterated piperidine.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The non-deuterated form of Piperidine-D10 hydrochloride, widely used in organic synthesis and pharmaceutical applications.
Pyridine: A six-membered nitrogen-containing heterocycle with an aromatic ring, used as a precursor in the synthesis of various chemicals.
Dihydropyridine: A partially saturated derivative of pyridine, commonly used in the synthesis of calcium channel blockers for the treatment of hypertension.
Uniqueness
Piperidine-D10 hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. Additionally, the kinetic isotope effect can lead to differences in reaction rates and pathways, making Piperidine-D10 hydrochloride a valuable tool in various research applications.
Properties
Molecular Formula |
C5H12ClN |
|---|---|
Molecular Weight |
131.67 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H/i1D2,2D2,3D2,4D2,5D2; |
InChI Key |
VEIWYFRREFUNRC-QXHYUYGDSA-N |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


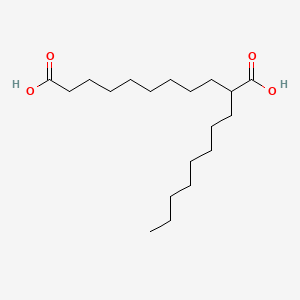
![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)
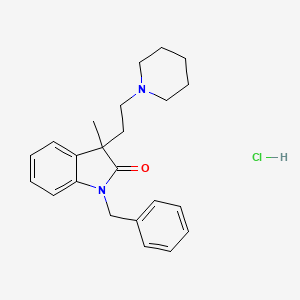
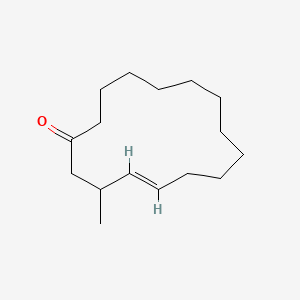
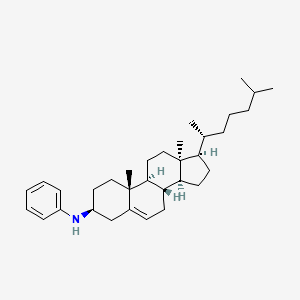
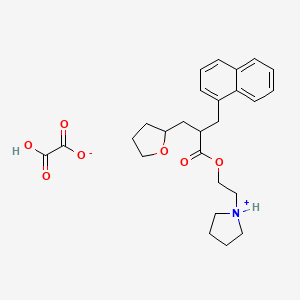
![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)
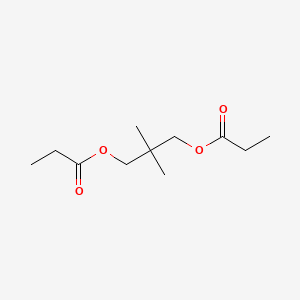

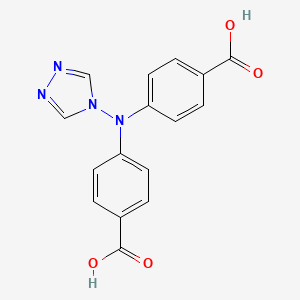
![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)

